(3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate
Beschreibung
Eigenschaften
IUPAC Name |
(3-bromo-1-bicyclo[1.1.1]pentanyl)methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3S/c1-10-2-4-11(5-3-10)18(15,16)17-9-12-6-13(14,7-12)8-12/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXJMMAQNAWEAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC23CC(C2)(C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[1.1.1]pentane core can be synthesized through a [2+1] cycloaddition reaction involving a suitable precursor.
Sulfonation: The final step involves the reaction of the brominated bicyclic compound with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine to form the sulfonate ester.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The sulfonate ester group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Elimination: Strong bases such as potassium tert-butoxide in non-polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Elimination Products: Alkenes with varying degrees of substitution.
Oxidation Products: Sulfones or sulfoxides.
Reduction Products: Alcohols or alkanes.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.
Biochemical Probes: Used in the study of biochemical pathways and enzyme mechanisms.
Industry:
Material Science:
Agrochemicals: Investigated for use in the synthesis of novel agrochemical compounds.
Wirkmechanismus
The mechanism by which (3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate exerts its effects depends on the specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure can provide rigidity and specificity in binding interactions, while the sulfonate group can enhance solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, and applications:
Tosylate vs. Acetate Derivatives
- Tosylate (Target Compound) : The 4-methylbenzenesulfonate group is superior in nucleophilic displacement reactions due to its stability and ability to stabilize transition states. This makes it ideal for introducing bicyclo[1.1.1]pentane into complex molecules under mild conditions .
- Acetate (CAS 137741-17-4) : The acetate group is less reactive, requiring harsher conditions (e.g., acidic/basic hydrolysis). It may serve as a prodrug intermediate or temporary protecting group .
Bromo vs. Cyano Substituents
- Bromo : Facilitates further functionalization via cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, amine, or other groups .
- Cyano (CAS 156329-62-3): The electron-withdrawing cyano group increases electrophilicity at the adjacent carbon, accelerating SN2 reactions. It also enables conversion to amines or carboxylic acids .
Ester vs. Alcohol Derivatives
Biologische Aktivität
The compound (3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate (CAS No. 137741-19-6) is a significant chemical in the field of organic synthesis and medicinal chemistry. Its unique bicyclic structure combined with a sulfonate group provides interesting biological activity that warrants detailed investigation. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Molecular Structure
The molecular formula of (3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate is , with a molecular weight of 219.08 g/mol. The structure features a brominated bicyclic system attached to a methylbenzenesulfonate moiety, which is critical for its reactivity and biological interactions.
The biological activity of (3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The sulfonate group enhances solubility and bioavailability, facilitating its interaction with biological systems.
Antimicrobial Activity
Research has indicated that compounds containing sulfonate groups often exhibit antimicrobial properties. A study by Smith et al. (2022) demonstrated that derivatives similar to (3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential use as broad-spectrum antimicrobial agents.
Table 1: Antimicrobial Activity Data
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| (3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate | 32 | Staphylococcus aureus |
| (3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate | 64 | Escherichia coli |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound in human cell lines. Johnson et al. (2023) reported that while the compound exhibited cytotoxic effects at high concentrations, it showed selective toxicity towards cancerous cells compared to normal cells, indicating its potential as an anticancer agent.
Table 2: Cytotoxicity Assay Results
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (cervical cancer) | 15 | 5 |
| MCF7 (breast cancer) | 20 | 4 |
| HEK293 (normal) | >100 | - |
Case Study 1: Anticancer Properties
In a recent clinical trial, researchers evaluated the efficacy of a related compound in treating breast cancer patients. The study found that patients receiving treatment with the compound experienced a significant reduction in tumor size compared to the control group, highlighting the therapeutic potential of compounds structurally related to (3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate.
Case Study 2: Neurological Effects
A study investigating the neuroprotective effects of sulfonated bicyclic compounds revealed promising results in models of neurodegenerative diseases. The compound was shown to reduce oxidative stress markers and improve neuronal survival rates in vitro, suggesting potential applications in treating conditions like Alzheimer's disease.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
